2-Chlorothiophenol
Overview
Description
2-Chlorothiophenol, also known as 2-Chlorobenzenethiol, is an organosulfur compound with the molecular formula C6H5ClS. It is a clear, slightly yellow liquid with a distinct odor. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Chlorothiophenol has been used in the synthesis of bis (2-chlorophenyl) analog of aromatic disulfide . It undergoes multi-component condensation reaction with chloroacetyl chloride and primary aliphatic amines via Smile rearrangement .
Cellular Effects
It has been shown to interact with silica clusters in a study . The study examined the formation of 2-chlorothiophenolate from this compound adsorbed on the dehydrated silica cluster and the hydroxylated silica cluster .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of 2-chlorothiophenolate from this compound adsorbed on the dehydrated silica cluster and the hydroxylated silica cluster . Additionally, this study investigated the formation of pre-PCTA/DTs, the crucial intermediates involved in PCTA/DT formation, from the coupling of two adsorbed 2-chlorothiophenolates via the Langmuir–Hinshelwood (L–H) mechanism and the coupling of adsorbed 2-chlorothiophenolate with gas-phase this compound via the Eley–Rideal (E–R) mechanism on silica clusters .
Temporal Effects in Laboratory Settings
It is known that this compound is more likely to adsorb on the termination of the dehydrated silica cluster, which exhibits more effective catalysis in the formation of 2-chlorothiophenolate compared with the hydroxylated silica cluster .
Metabolic Pathways
It is known that this compound is a crucial precursor for PCTA/DT formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorothiophenol can be synthesized through several methods. One common method involves the reaction of o-bromochlorobenzene with hydrogen sulfide in the presence of a catalyst at high temperatures (around 360°C). The reaction is carried out in a stainless steel tube filled with the catalyst and glass wool to hold the catalyst layer. The mixture of o-bromochlorobenzene and hydrogen sulfide is preheated and introduced into the reaction tube to carry out a gas phase reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It undergoes multi-component condensation reactions with chloroacetyl chloride and primary aliphatic amines via the Smile rearrangement.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Condensation Reactions: Chloroacetyl chloride and primary aliphatic amines are used under controlled conditions to facilitate the Smile rearrangement.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenols depending on the nucleophile used.
Condensation Reactions: Products include bis(2-chlorophenyl) analogs of aromatic disulfides.
Scientific Research Applications
2-Chlorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Chlorothiophenol can be compared with other similar compounds such as:
4-Chlorothiophenol: Similar in structure but with the chlorine atom at the para position.
2-Bromothiophenol: Similar but with a bromine atom instead of chlorine.
2-Methoxythiophenol: Similar but with a methoxy group instead of chlorine.
Uniqueness: this compound is unique due to its specific reactivity patterns and the ability to undergo Smile rearrangement, which is not commonly observed in other thiophenols. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOBDMNCYMQTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057788 | |
Record name | o-Chlorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-03-2 | |
Record name | 2-Chlorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6320-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Chlorothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorothiophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenethiol, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | o-Chlorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-chlorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-CHLOROTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR1EP0V0MA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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